3-(4-Isobutylphenyl)-1H-pyrazole
Overview
Description
3-(4-Isobutylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-(4-Isobutylphenyl)-1H-pyrazole, also known as 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole, is commonly recognized as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever . It’s important to note that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The action of Ibuprofen affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important step in the synthesis of prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of Ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response in the body . It’s important to note that ibuprofen can have side effects such as gastrointestinal bleeding, and it increases the risk of heart failure, kidney failure, and liver failure .
Action Environment
The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms has been reported . Moreover, Ibuprofen in wastewater can transform into more toxic intermediate compounds during the chlorination process in treatment plants . Therefore, the environmental presence and transformations of Ibuprofen can potentially influence its action, efficacy, and stability.
Properties
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGBJVNCWDMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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